4-(Pent-4-yn-2-yl)morpholine
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Overview
Description
4-(Pent-4-yn-2-yl)morpholine is a chemical compound with the molecular formula C9H15NO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is characterized by the presence of a pentynyl group attached to the morpholine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-4-yn-2-yl)morpholine typically involves the reaction of morpholine with an appropriate alkyne derivative. One common method is the alkylation of morpholine with 4-pentyn-2-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(Pent-4-yn-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced products such as alkenes or alkanes.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-(Pent-4-yn-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Pent-4-yn-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pentynyl group allows for unique interactions with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(Pent-4-yn-1-yl)morpholine: A closely related compound with a similar structure but different substitution pattern.
Morpholine: The parent compound, which lacks the pentynyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
4-(Pent-4-yn-2-yl)morpholine is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other morpholine derivatives and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88472-68-8 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-pent-4-yn-2-ylmorpholine |
InChI |
InChI=1S/C9H15NO/c1-3-4-9(2)10-5-7-11-8-6-10/h1,9H,4-8H2,2H3 |
InChI Key |
QGLSXDDIBDRLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)N1CCOCC1 |
Origin of Product |
United States |
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